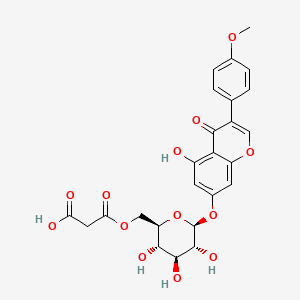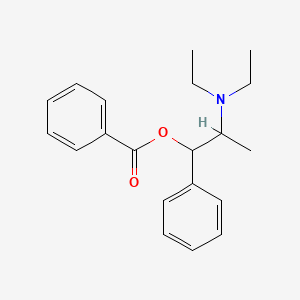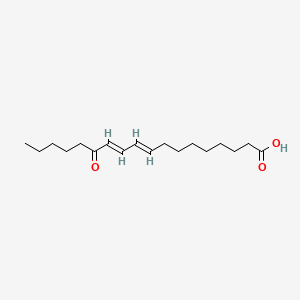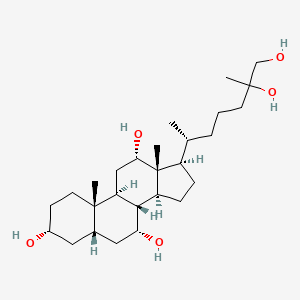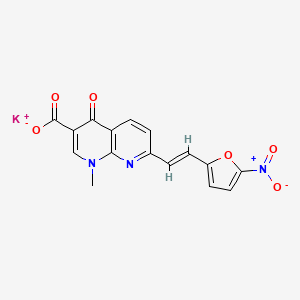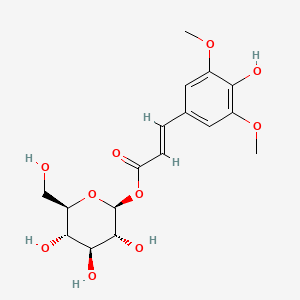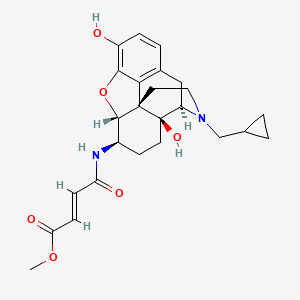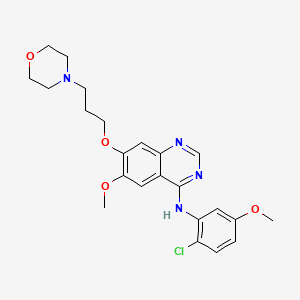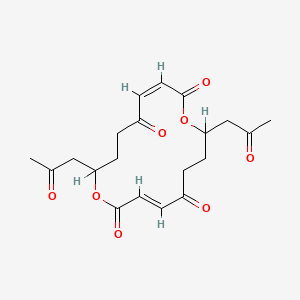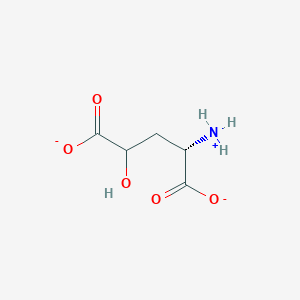![molecular formula C27H38F2N2O B1242785 N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea](/img/structure/B1242785.png)
N-heptyl-N'-(2,4-difluoro-6-{2-[4-(2,2-dimethylpropyl)phenyl]ethyl}phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This enzyme plays a crucial role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A . The inhibition of ACAT has been associated with decreased plasma cholesterol levels, making 447C88 a potential therapeutic agent for hypercholesterolemia and atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 447C88 involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Formation of the urea linkage: This involves the reaction of an aromatic amine with an isocyanate to form the urea bond.
Introduction of the heptyl group: This is typically achieved through alkylation reactions.
Incorporation of the difluoro and dimethylpropyl groups: These groups are introduced through selective halogenation and alkylation reactions.
Industrial Production Methods: Industrial production of 447C88 would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Types of Reactions:
Oxidation: 447C88 can undergo oxidation reactions, particularly at the aromatic rings and the heptyl chain.
Reduction: The compound can be reduced at the urea linkage and the aromatic rings.
Substitution: Halogenation and alkylation reactions can occur at the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be done using alkyl halides
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated and alkylated derivatives
Chemistry:
Cholesterol Metabolism Studies: 447C88 is used to study the role of ACAT in cholesterol metabolism and its potential as a target for cholesterol-lowering drugs.
Biology:
Cellular Studies: The compound is used to investigate the effects of ACAT inhibition on cellular cholesterol levels and lipid metabolism.
Medicine:
Therapeutic Potential: 447C88 is being explored as a potential therapeutic agent for hypercholesterolemia and atherosclerosis due to its ability to inhibit ACAT and reduce plasma cholesterol levels.
Industry:
Pharmaceutical Development: The compound is of interest in the development of new cholesterol-lowering drugs.
Mechanism of Action
447C88 exerts its effects by inhibiting the enzyme AcylCoA:Cholesterol acyltransferase (ACAT). This enzyme is responsible for the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A. By inhibiting ACAT, 447C88 reduces the formation of cholesteryl esters, leading to decreased cholesterol storage in cells and lower plasma cholesterol levels . The molecular targets of 447C88 include the active site of ACAT, where it binds and prevents the enzyme from catalyzing the esterification reaction .
Comparison with Similar Compounds
447C89: Another ACAT inhibitor with a similar structure but different substituents on the aromatic rings.
CI-1011: A well-known ACAT inhibitor with a different core structure but similar inhibitory activity
Uniqueness:
Selective Inhibition: 447C88 is unique in its high selectivity for ACAT, making it a potent inhibitor with fewer off-target effects.
Low Bioavailability: One of the challenges with 447C88 is its low bioavailability, which limits its effectiveness in vivo.
its low bioavailability remains a challenge that needs to be addressed for its successful development as a therapeutic agent .
Properties
Molecular Formula |
C27H38F2N2O |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-[2-[2-[4-(2,2-dimethylpropyl)phenyl]ethyl]-4,6-difluorophenyl]-3-heptylurea |
InChI |
InChI=1S/C27H38F2N2O/c1-5-6-7-8-9-16-30-26(32)31-25-22(17-23(28)18-24(25)29)15-14-20-10-12-21(13-11-20)19-27(2,3)4/h10-13,17-18H,5-9,14-16,19H2,1-4H3,(H2,30,31,32) |
InChI Key |
XWWXRQIQZOTQGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)NC1=C(C=C(C=C1F)F)CCC2=CC=C(C=C2)CC(C)(C)C |
Synonyms |
447C88 N-heptyl-N'-(2,4-difluoro-6-(2-(4-(2,2-dimethylpropyl)phenyl)ethyl)phenyl)urea |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B1242702.png)

